4,6-Dibromo-2-trifluoromethoxyphenol
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Overview
Description
2,4-Dibromo-6-(trifluoromethoxy)phenol is an organic compound with the molecular formula C7H3Br2F3O2 It is a brominated phenol derivative that contains both bromine and trifluoromethoxy substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-6-(trifluoromethoxy)phenol typically involves the bromination of 6-(trifluoromethoxy)phenol. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are implemented to handle the hazardous nature of bromine and other reagents used in the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-(trifluoromethoxy)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The phenolic group can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Bromination: Bromine, iron or aluminum bromide as catalysts.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Formation of substituted phenols.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2,4-Dibromo-6-(trifluoromethoxy)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 2,4-dibromo-6-(trifluoromethoxy)phenol involves its interaction with specific molecular targets. The bromine and trifluoromethoxy groups can enhance the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromophenol: Similar structure but lacks the trifluoromethoxy group.
2,4,6-Tribromophenol: Contains an additional bromine atom at the 6 position.
4-(Trifluoromethoxy)phenol: Lacks the bromine substituents.
Uniqueness
2,4-Dibromo-6-(trifluoromethoxy)phenol is unique due to the presence of both bromine and trifluoromethoxy groups, which confer distinct chemical and biological properties. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, while the bromine atoms increase its reactivity and potential for further functionalization .
Properties
IUPAC Name |
2,4-dibromo-6-(trifluoromethoxy)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2F3O2/c8-3-1-4(9)6(13)5(2-3)14-7(10,11)12/h1-2,13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTCUGVTOPIXGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)O)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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